4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O4S/c18-10-2-3-12(13(19)6-10)16(23)25-15-8-24-11(7-14(15)22)9-26-17-20-4-1-5-21-17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXSQCPKGSMZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the cyclization of pyrimidine derivatives with sulfur-containing reagents, followed by esterification with 2,4-dichlorobenzoic acid . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 2,4-dichlorobenzoate group undergoes NAS at the ortho and para positions due to electron-withdrawing effects from chlorine atoms. Reactivity is influenced by steric and electronic factors:
| Position | Reactivity | Reagents/Conditions | Product | References |
|---|---|---|---|---|
| Para-Cl | Moderate | NH₃ (aq.), 80°C | 4-amino-2-chlorobenzoate derivative | |
| Ortho-Cl | Low | NaOH (ethanolic), reflux | Hydrolysis to phenolic intermediate |
Key Findings :
- Para-substitution dominates due to reduced steric hindrance compared to ortho .
- Hydrolysis of the ester group under basic conditions yields 2,4-dichlorobenzoic acid and the corresponding pyranol .
Oxidation of Thioether Moiety
The pyrimidin-2-ylsulfanylmethyl group is susceptible to oxidation, forming sulfoxides or sulfones:
| Reagent | Conditions | Product | Applications |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C | Sulfoxide (S=O) | Drug metabolite studies |
| m-CPBA | DCM, 0°C → RT | Sulfone (O=S=O) | Enhancing polarity |
Research Insight :
Ester Hydrolysis
The benzoate ester undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Catalyst | Outcome | Reference |
|---|---|---|---|
| 1M NaOH, reflux | None | 2,4-dichlorobenzoic acid + pyran-3-ol | |
| H₂SO₄ (conc.), 60°C | H₃O⁺ | Partial hydrolysis with byproducts |
Notable Observation :
Ring-Opening Reactions
The pyran-4-one ring may undergo nucleophilic attack at the carbonyl group:
| Reagent | Product | Mechanism |
|---|---|---|
| Grignard reagents | 6-substituted dihydropyran | 1,4-Addition at carbonyl |
| Hydrazine (NH₂NH₂) | Pyrazole-fused derivative | Cyclocondensation |
Synthetic Utility :
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl-pyrimidine hybrid |
| Buchwald-Hartwig | Pd₂(dba)₃ | Primary amine | N-aryl pyrimidine derivative |
Key Studies :
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition in the pyranone ring:
| Conditions | Product | Application |
|---|---|---|
| UV (254 nm), acetone | Cyclobutane-fused dimer | Photostability assessment |
Implication :
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The compound’s unique structure allows it to engage in various biochemical interactions, leading to its observed effects .
Comparison with Similar Compounds
Table 1: Activity of Selected Benzoate Analogs
| Substituent on Benzoate | APJ Antagonism (IC₅₀, μM) | Selectivity (vs. AT1 Receptor) | Solubility (pH 7.4) |
|---|---|---|---|
| 4-nitro (ML221) | 0.70 (cAMP assay) | >37-fold | 14 μM |
| 4-bromo | Active (exact IC₅₀ N/A) | Not reported | Not tested |
| 4-trifluoromethyl | Active (exact IC₅₀ N/A) | Not reported | Not tested |
| 2,4-dichloro | Not tested | Predicted low | Likely <14 μM* |
*Prediction based on increased lipophilicity from chlorine substituents .
Pharmacological and Physicochemical Properties
- Solubility and Permeability : ML221 exhibits poor aqueous solubility (14 μM at pH 7.4) but moderate permeability in PAMPA assays. The 2,4-dichloro substitution may further reduce solubility due to enhanced lipophilicity .
- Metabolic Stability: ML221 is rapidly metabolized in human and mouse liver microsomes. The dichloro analog’s metabolic fate is unknown, though chlorine atoms may slow oxidative metabolism compared to nitro groups .
- Selectivity : ML221 shows >37-fold selectivity for APJ over AT1 and minimal off-target activity (only κ-opioid and benzodiazepine receptors at 10 μM). The dichloro variant’s selectivity profile remains uncharacterized .
Key Differences from ML221
Steric Considerations : The ortho-chlorine in 2,4-dichlorobenzoate may introduce steric hindrance, unlike para-substituted analogs .
Solubility : Dichloro substitution likely reduces aqueous solubility compared to nitro, complicating in vivo applications.
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2,4-dichlorobenzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its unique structure, which includes a pyran ring and a pyrimidine moiety with sulfur substitution, suggests diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 382.43 g/mol. The structural features include:
- A pyran ring which is known for its reactivity and ability to form various derivatives.
- A pyrimidine moiety that contributes to the compound's biological interactions.
- A sulfur atom linked to the pyrimidine, enhancing its chemical reactivity and potential biological effects.
The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. Notably, it has been identified as a functional antagonist of the apelin receptor (APJ), which plays a critical role in cardiovascular homeostasis and energy metabolism .
Key Mechanisms:
- Receptor Antagonism : The compound exhibits selectivity towards the APJ receptor over other G protein-coupled receptors (GPCRs), indicating its potential in cardiovascular therapies .
- Enzyme Inhibition : Preliminary studies suggest that similar compounds may inhibit enzymes related to metabolic pathways, contributing to their therapeutic effects .
Biological Activity Overview
The biological activities associated with This compound include:
Case Studies and Research Findings
- Antimicrobial Activity : Studies have shown that derivatives of pyran compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this structure were tested for their Minimum Inhibitory Concentration (MIC) against various strains .
- Cardiovascular Research : Research on ML221 (a related compound) demonstrated its selectivity as an APJ antagonist in cell-based assays, with implications for treating cardiovascular diseases . The findings suggest that modifications in the structure can enhance selectivity and potency.
- Enzyme Inhibition Studies : Compounds within this chemical class have been evaluated for their ability to inhibit enzymes like acetylcholinesterase, which is crucial in neuropharmacology . This suggests potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
